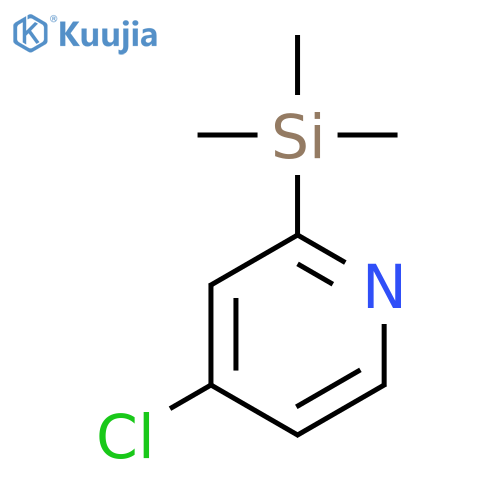Cas no 139585-50-5 (4-Chloro-2-trimethylsilylpyridine)

139585-50-5 structure
商品名:4-Chloro-2-trimethylsilylpyridine
CAS番号:139585-50-5
MF:C8H12ClNSi
メガワット:185.726081848145
MDL:MFCD09870063
CID:1033802
PubChem ID:11148125
4-Chloro-2-trimethylsilylpyridine 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-2-(trimethylsilyl)pyridine
- 4-CHLORO-2-TRIMETHYLSILYLPYRIDINE
- (4-chloropyridin-2-yl)-trimethylsilane
- Pyridine, 4-chloro-2-(trimethylsilyl)-
- SY318830
- CS-0316491
- J-514984
- MFCD09870063
- AKOS006314521
- DTXSID60456882
- 139585-50-5
- 4-Chloro-2-trimethylsilylpyridine
-
- MDL: MFCD09870063
- インチ: InChI=1S/C8H12ClNSi/c1-11(2,3)8-6-7(9)4-5-10-8/h4-6H,1-3H3
- InChIKey: RLKBPYBYWSLVLF-UHFFFAOYSA-N
- ほほえんだ: C[Si](C)(C)C1=NC=CC(=C1)Cl
計算された属性
- せいみつぶんしりょう: 185.04300
- どういたいしつりょう: 185.0427536g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 133
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12.9Ų
じっけんとくせい
- 密度みつど: 1.03
- ふってん: 205.1°C at 760 mmHg
- フラッシュポイント: 77.8°C
- 屈折率: 1.492
- PSA: 12.89000
- LogP: 2.28020
4-Chloro-2-trimethylsilylpyridine セキュリティ情報
- 危険カテゴリコード: 22
-
危険物標識:

4-Chloro-2-trimethylsilylpyridine 税関データ
- 税関コード:2933399090
- 税関データ:
中国税関番号:
2933399090概要:
2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
4-Chloro-2-trimethylsilylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB312347-5 g |
4-Chloro-2-(trimethylsilyl)pyridine; 95% |
139585-50-5 | 5g |
€624.60 | 2023-04-26 | ||
| TRC | C596368-50mg |
4-Chloro-2-trimethylsilylpyridine |
139585-50-5 | 50mg |
$ 50.00 | 2022-06-01 | ||
| TRC | C596368-100mg |
4-Chloro-2-trimethylsilylpyridine |
139585-50-5 | 100mg |
$ 70.00 | 2022-06-01 | ||
| Chemenu | CM137548-5g |
4-Chloro-2-trimethylsilylpyridine |
139585-50-5 | 95% | 5g |
$729 | 2023-02-18 | |
| abcr | AB312347-5g |
4-Chloro-2-(trimethylsilyl)pyridine, 95%; . |
139585-50-5 | 95% | 5g |
€624.60 | 2025-02-16 | |
| 1PlusChem | 1P009BAR-1g |
4-CHLORO-2-TRIMETHYLSILYLPYRIDINE |
139585-50-5 | 95%+ | 1g |
$150.00 | 2024-06-21 | |
| A2B Chem LLC | AE33747-5g |
4-Chloro-2-trimethylsilylpyridine |
139585-50-5 | 95%+ | 5g |
$492.00 | 2024-04-20 | |
| eNovation Chemicals LLC | D505656-1g |
4-Chloro-2-(triMethylsilyl)pyridine |
139585-50-5 | 97% | 1g |
$180 | 2025-02-24 | |
| abcr | AB312347-1 g |
4-Chloro-2-(trimethylsilyl)pyridine; 95% |
139585-50-5 | 1g |
€225.40 | 2023-04-26 | ||
| eNovation Chemicals LLC | D505656-1g |
4-Chloro-2-(triMethylsilyl)pyridine |
139585-50-5 | 97% | 1g |
$180 | 2024-05-24 |
4-Chloro-2-trimethylsilylpyridine 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
2. Synthesis of bifunctional Au–Sn organic–inorganic catalysts for acid-free hydroamination reactions†‡Avelino Corma,Camino González-Arellano,Marta Iglesias,M. Teresa Navarro,Félix Sánchez Chem. Commun., 2008, 6218-6220
-
4. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
139585-50-5 (4-Chloro-2-trimethylsilylpyridine) 関連製品
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2640889-46-7(6-Cyclopropyl-5-fluoro-2-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-3,4-dihydropyrimidin-4-one)
- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)
- 1804067-16-0(1-(3-Bromo-2-(fluoromethoxy)phenyl)-1-chloropropan-2-one)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)
- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:139585-50-5)4-Chloro-2-trimethylsilylpyridine

清らかである:99%
はかる:5g
価格 ($):370.0